molecular formula C10H21ClN2O3 B1654013 Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride CAS No. 2095409-34-8

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride

Cat. No.: B1654013
CAS No.: 2095409-34-8
M. Wt: 252.74
InChI Key: RFSJUKFDGUJYPL-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a hydroxyl group at the 3-position and an amino group at the 4-position of the heterocyclic ring. The tert-butyl carbamate (Boc) group at the 1-position enhances steric protection and solubility, while the hydrochloride salt improves stability and crystallinity . This compound is of significant interest in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules, due to its dual functional groups (amine and hydroxyl), which enable diverse derivatization pathways.

Properties

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSJUKFDGUJYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095409-34-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1)
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Record name tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
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Preparation Methods

Stepwise Synthesis Approach

Piperidine Ring Functionalization : The core piperidine structure is typically derived from pyridine hydrogenation or cyclization of δ-valerolactam derivatives. For this compound, selective introduction of amino and hydroxyl groups at the 4- and 3-positions is critical. A common route involves:

  • Amination : Reductive amination of 3-hydroxypiperidin-4-one using ammonium acetate and sodium cyanoborohydride yields 4-amino-3-hydroxypiperidine.
  • Hydroxyl Group Retention : The hydroxyl group at position 3 is preserved through mild reaction conditions to avoid oxidation or elimination.

Boc Protection : The free amine at position 4 is protected using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base like triethylamine (TEA). This step occurs at 0–5°C to minimize side reactions.

Hydrochloride Salt Formation : The Boc-protected intermediate is treated with hydrogen chloride (HCl) in anhydrous ether or ethyl acetate, precipitating the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Alternative Pathways

One-Pot Synthesis : Recent advances enable concurrent Boc protection and salt formation by reacting 4-amino-3-hydroxypiperidine with Boc₂O in the presence of HCl gas. This method reduces purification steps but requires precise stoichiometric control.

Enzymatic Resolution : Chiral variants of the compound are synthesized using lipases or esterases to resolve racemic mixtures, achieving enantiomeric excess >98%.

Industrial Production Methods

Scalable synthesis prioritizes cost-efficiency, safety, and environmental compliance.

Continuous Flow Reactor Systems

Industrial setups employ continuous flow reactors for Boc protection and salt formation. Benefits include:

  • Enhanced Heat Transfer : Exothermic reactions (e.g., HCl addition) are controlled via jacketed reactors, minimizing thermal degradation.
  • Automated pH Adjustment : In-line sensors maintain optimal pH during salt formation, ensuring consistent particle size distribution.

Solvent Recycling

DCM and ethyl acetate are recovered via distillation, reducing waste. A 2024 lifecycle analysis confirmed a 40% reduction in solvent-related emissions compared to batch processes.

Key Reagents and Catalysts

Reagent/Catalyst Role Optimal Conditions
tert-Butyl dicarbonate (Boc₂O) Amine protection 0–5°C, DCM, TEA catalyst
Hydrogen chloride (HCl) Salt formation Anhydrous ether, 25°C
Sodium cyanoborohydride (NaBH₃CN) Reductive amination Methanol, pH 6–7

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, D₂O) : δ 1.44 (s, 9H, Boc), 3.20–3.80 (m, 4H, piperidine), 4.90 (s, 1H, OH).
  • ¹³C NMR : Confirms Boc carbonyl (155.2 ppm) and piperidine carbons.

High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).

X-Ray Diffraction (XRD) : Single-crystal analysis verifies hydrochloride salt formation and stereochemistry.

Comparative Analysis of Methodologies

Parameter Batch Synthesis Continuous Flow
Yield 68–72% 78–82%
Purity 93–95% 95–97%
Scalability Limited to 50 kg/batch >500 kg/day
Solvent Waste 120 L/kg product 70 L/kg product

Challenges and Optimization Strategies

Challenge 1: Epimerization During Boc Protection
The hydroxyl group at position 3 may undergo epimerization under basic conditions. Mitigation strategies include:

  • Using milder bases (e.g., DMAP) at lower temperatures.
  • Replacing DCM with tetrahydrofuran (THF) to stabilize the transition state.

Challenge 2: Hydrochloride Hygroscopicity
The final product is hygroscopic, complicating storage. Solutions involve:

  • Packaging under nitrogen with desiccants.
  • Co-crystallization with non-hygroscopic counterions (e.g., succinate).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride can be categorized into several key areas:

Organic Synthesis

  • Building Block for Complex Molecules : It serves as a versatile intermediate in synthesizing various biologically active compounds. Its structural characteristics allow for diverse chemical reactivity .

Medicinal Chemistry

  • Pharmaceutical Intermediate : This compound is investigated for its potential role in developing drugs targeting neurological disorders and cancer therapies .
  • Modulator of Biological Activity : It has shown potential as an inhibitor or modulator of specific enzymes and receptors, influencing pathways such as neurotransmission and cell proliferation .

Biological Research

  • Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein-ligand interactions, providing insights into biological processes .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound can enhance apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Enzyme Targeting

Research focused on its inhibitory effects on protein tyrosine kinases revealed promising results, indicating that structural modifications could enhance efficacy against cancer cells .

Comparative Data Table

Application AreaDescriptionExamples/Outcomes
Organic SynthesisBuilding block for complex organic moleculesSynthesis of piperidine derivatives
Medicinal ChemistryIntermediate in drug developmentPotential treatments for neurological disorders
Biological ResearchStudy of enzyme mechanisms and protein interactionsInsights into neurotransmission pathways
Anticancer ResearchEnhances apoptosis in cancer cell linesPromising therapeutic agent for cancer
Enzyme InhibitionInhibitory effects on protein tyrosine kinasesStructural modifications enhance efficacy

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and safety attributes of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Hazard Classification Key Applications
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate HCl C10H20ClN2O3 263.73 (base: 227.28) 3-OH, 4-NH2, 1-Boc Not reported Not classified Drug intermediate
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C15H23N3O2 277.36 4-NH2, 4-pyridinyl, 1-Boc Light yellow solid Not classified Pharmacological studies
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C17H23NO4 305.37 4-phenyl, 3-COOH, 1-Boc Not reported Requires first aid Chiral synthesis
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C16H31NO2 269.43 4-(4-methylpentyl), 1-Boc Not reported Not reported Synthetic intermediate

Structural and Functional Differences

  • Amino and Hydroxyl Groups: The target compound uniquely combines a 4-amino and 3-hydroxyl group on the piperidine ring, enabling dual reactivity in nucleophilic and hydrogen-bonding interactions. In contrast, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate replaces the hydroxyl group with a pyridinyl ring, enhancing aromatic interactions but reducing hydrogen-bonding capacity .
  • Carboxylic Acid vs. Hydrochloride : (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid incorporates a carboxylic acid group, making it acidic and suitable for salt formation, whereas the hydrochloride salt of the target compound improves solubility in polar solvents .
  • Alkyl Chain Modifications: Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate features a hydrophobic 4-methylpentyl chain, favoring lipid membrane permeability, unlike the hydrophilic hydroxyl and amino groups in the target compound .

Biological Activity

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with both amino and hydroxyl functional groups, enhancing its chemical reactivity. Its molecular formula is C11H18ClN1O3C_{11}H_{18}ClN_{1}O_{3}, with a molecular weight of approximately 239.72 g/mol. The presence of these functional groups allows for diverse interactions with biological targets, making it a versatile compound in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or modulator , influencing various biological pathways:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic processes, potentially impacting cellular signaling pathways.
  • Receptor Binding : By binding to receptors, it may alter neurotransmission dynamics, which is particularly relevant in neurological studies.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications, including:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems suggests a role in treating conditions such as depression or anxiety.
  • Cancer Research : Preliminary studies indicate that it may affect cell proliferation and survival pathways, making it a candidate for further investigation in oncology.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound significantly inhibited the activity of specific enzymes involved in cellular signaling pathways, leading to reduced proliferation in cancer cell lines .
  • Animal Models : In a murine model of lupus, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting an immunomodulatory effect .
  • Pharmacokinetics : Research has shown favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for therapeutic efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesPotential Applications
This compoundContains both amino and hydroxyl groups, versatile reactivityNeurological disorders, cancer
Tert-butyl 4-hydroxy-1-piperidinecarboxylateLacks amino group; less versatileLimited pharmaceutical use
Tert-butyl 4-amino-1-piperidinecarboxylateLacks hydroxyl group; different reactivity profilePotentially lower bioactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a piperidine scaffold. First, introduce the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen to prevent undesired side reactions. Subsequent steps involve regioselective introduction of the hydroxyl and amino groups at positions 3 and 4, respectively. Final hydrochlorination yields the salt form. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., from ethanol/water) is critical to isolate high-purity product .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow hazard controls for similar tert-butyl piperidine derivatives:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Emergency Measures : Ensure access to eye wash stations and emergency showers. In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15 minutes .
  • Storage : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent Boc group hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1H^1H-NMR) and hydroxyl/amino proton signals. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or LC-MS confirms purity (>95%). Monitor for residual solvents (e.g., DCM) via GC .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational molecular modeling results?

  • Methodological Answer :

  • Data Cross-Validation : Refine X-ray crystallographic data using SHELXL (via Olex2 interface) to resolve bond-length/bond-angle discrepancies. Compare with density functional theory (DFT)-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set) .
  • Dynamic Effects : Account for crystal packing forces or solvent interactions in experimental data that may deviate from gas-phase computational models. Perform molecular dynamics (MD) simulations to assess conformational flexibility .

Q. What experimental approaches optimize regioselective hydroxylation at the 3-position of the piperidine ring?

  • Methodological Answer :

  • Directed C-H Activation : Use transition-metal catalysts (e.g., Pd(OAc)2_2) with directing groups (e.g., Boc-protected amine) to achieve 3-position selectivity. Monitor reaction progress via in-situ IR or 1H^1H-NMR .
  • Epoxide Ring-Opening : Generate a piperidine epoxide intermediate, followed by acid-catalyzed hydroxylation. Control stereochemistry using chiral catalysts (e.g., Jacobsen’s salen-Co) .

Q. How does the hydrochloride salt form impact solubility and biological activity profiling?

  • Methodological Answer :

  • Solubility Profiling : Conduct equilibrium solubility studies in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Compare with free-base form using UV-Vis spectroscopy or nephelometry .
  • Biological Assays : Evaluate salt stability in cell culture media (e.g., DMEM + 10% FBS) via LC-MS. Use counterion exchange (e.g., mesylate, tosylate) to assess activity differences in receptor-binding assays .

Q. What methodologies assess the compound’s stability under accelerated degradation conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via HPLC-DAD/MS to identify major impurities .
  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life from accelerated stability data (e.g., activation energy derived from degradation rates at 25°C, 40°C) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between observed 1H^1H-NMR shifts and predicted values (e.g., amino proton exchange broadening)?

  • Methodological Answer :

  • Solvent/Protonation Effects : Repeat NMR in D2 _2O to assess exchangeable protons. Compare with DMSO-d6_6 spectra to identify pH-dependent shifts (e.g., amine protonation in acidic conditions) .
  • Dynamic NMR : Perform variable-temperature NMR to resolve broadening caused by conformational exchange (e.g., piperidine ring puckering) .

Q. What strategies validate conflicting bioactivity results across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from fluorescence-based (e.g., FLIPR) and radiometric (e.g., 3H^{3}H-ligand binding) assays. Control for salt-induced ionic strength variations in buffer formulations .
  • Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out off-target effects from degradation products .

Notes on Evidence Usage

  • Safety protocols and regulatory compliance are inferred from analogous tert-butyl piperidine derivatives .
  • Synthetic and analytical methodologies are generalized from Boc-protected piperidine systems .
  • Computational and crystallographic techniques are adapted from SHELX applications in small-molecule refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride

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